![molecular formula C22H13BrFN3O B2589782 (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline CAS No. 313954-99-3](/img/structure/B2589782.png)

(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

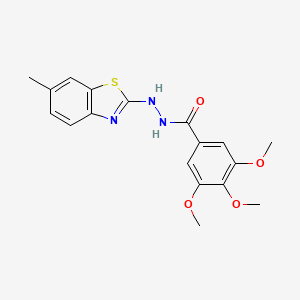

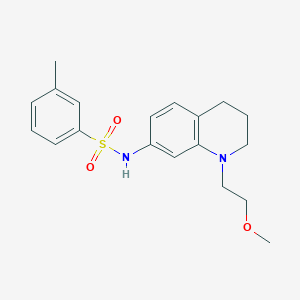

The compound “(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound has been identified as a potential inhibitor of Arginine Methyltransferase 5 (PRMT5), a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . Another synthetic method to access polycyclic aromatic hydrocarbons of imidazo[1,2-a]chromeno[3,4-c]pyridine was reported, which involved palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes using benzimidazole as a directing group .Scientific Research Applications

Antitumor Activity

The compound has shown promise as an antitumor agent. Researchers have synthesized novel derivatives based on its structure, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. These derivatives demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

Microtubule Inhibition

Studies indicate that this compound effectively inhibits microtubule assembly formation. By disrupting microtubule dynamics, it may impact cell division and migration. Such inhibition could be valuable in cancer therapy, where targeting microtubules is a common strategy .

Photodynamic Therapy (PDT)

Given its chromophoric properties, this compound could be explored for use in photodynamic therapy. PDT involves activating photosensitizers with light to generate reactive oxygen species, selectively damaging cancer cells. The chromen-2-ylidene moiety may serve as an efficient photosensitizer .

Fluorescent Probes

The benzimidazole and chromen-2-ylidene groups make this compound suitable for designing fluorescent probes. Researchers can modify its structure to create specific probes for cellular imaging, drug delivery, or monitoring biological processes .

Agrochemicals and Pesticides

Imidazole-based compounds often find applications in agrochemicals and pesticides. The unique substitution pattern in this compound could contribute to its effectiveness as a pesticide or fungicide .

Functional Materials

The versatility of imidazoles extends to functional materials. Researchers may explore this compound for applications in organic electronics, sensors, or optoelectronic devices. Its structural features could enhance charge transport or light absorption properties .

Mechanism of Action

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromo-N-(4-fluorophenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrFN3O/c23-14-5-10-20-13(11-14)12-17(21-26-18-3-1-2-4-19(18)27-21)22(28-20)25-16-8-6-15(24)7-9-16/h1-12H,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXKGBDFDBDPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)

![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2589715.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2589717.png)

![(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2589718.png)